molecular formula C22H18FN3O2S B1193063 4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide

4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide

Cat. No.: B1193063
M. Wt: 407.5 g/mol
InChI Key: PCDMCECXKAELMI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of LSN2424100 involves the preparation of N-biphenyl-2-yl-4-fluoro-N-(1H-imidazol-2-ylmethyl) benzenesulfonamide hydrochloride . The synthetic route typically includes the following steps:

    Formation of the biphenyl structure: This involves coupling reactions to form the biphenyl core.

    Introduction of the fluoro group: Fluorination reactions are employed to introduce the fluoro group onto the benzene ring.

    Formation of the imidazole moiety: This step involves the synthesis of the imidazole ring and its subsequent attachment to the biphenyl structure.

    Sulfonamide formation: The final step involves the formation of the sulfonamide group, resulting in the target compound.

Chemical Reactions Analysis

LSN2424100 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

LSN2424100 is unique in its high selectivity for the orexin-2 receptor over the orexin-1 receptor. Similar compounds include:

Compared to these compounds, LSN2424100 exhibits a higher degree of selectivity and potency for the orexin-2 receptor, making it a valuable tool for studying the specific role of this receptor in various physiological processes .

Properties

Molecular Formula

C22H18FN3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzenesulfonamide

InChI

InChI=1S/C22H18FN3O2S/c23-18-10-12-19(13-11-18)29(27,28)26(16-22-24-14-15-25-22)21-9-5-4-8-20(21)17-6-2-1-3-7-17/h1-15H,16H2,(H,24,25)

InChI Key

PCDMCECXKAELMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N(CC3=NC=CN3)S(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N(CC3=NC=CN3)S(=O)(=O)C4=CC=C(C=C4)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LSN2424100;  LSN 2424100;  LSN-2424100.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide
Reactant of Route 2
4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide
Reactant of Route 3
4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide
Reactant of Route 4
4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide
Reactant of Route 5
4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide
Reactant of Route 6
4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide

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